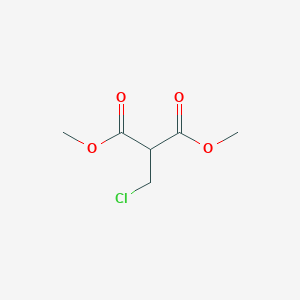
Dimethyl (chloromethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (chloromethyl)propanedioate is an organic compound with the molecular formula C6H9ClO4 It is a derivative of propanedioic acid, where two of the hydrogen atoms are replaced by methyl groups and one by a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (chloromethyl)propanedioate can be synthesized through the reaction of dimethyl propanedioate with chloromethylating agents. One common method involves the use of chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and maximize yield.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where dimethyl propanedioate is reacted with chloromethylating agents under controlled temperature and pressure conditions. The process may also involve purification steps such as distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (chloromethyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted propanedioates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
Dimethyl (chloromethyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl (chloromethyl)propanedioate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Dimethyl (chloromethyl)propanedioate can be compared with other similar compounds such as:
Dimethyl propanedioate: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Diethyl propanedioate: Similar structure but with ethyl groups instead of methyl groups, affecting its reactivity and physical properties.
Dimethyl malonate: Another derivative of propanedioic acid, used in similar applications but with different reactivity due to the absence of the chloromethyl group.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and ability to undergo a wide range of chemical reactions make it a valuable intermediate in organic synthesis and research.
Propriétés
Numéro CAS |
143701-96-6 |
|---|---|
Formule moléculaire |
C6H9ClO4 |
Poids moléculaire |
180.58 g/mol |
Nom IUPAC |
dimethyl 2-(chloromethyl)propanedioate |
InChI |
InChI=1S/C6H9ClO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3H2,1-2H3 |
Clé InChI |
LALRHYOSWRBQTP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




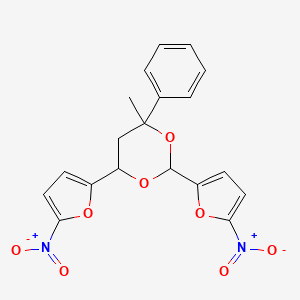
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
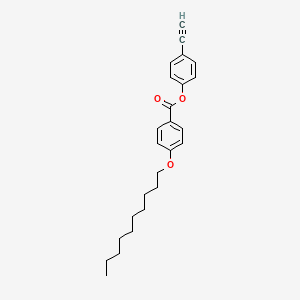
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
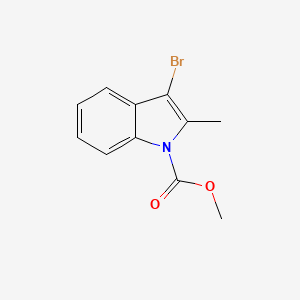
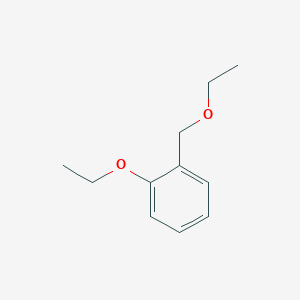
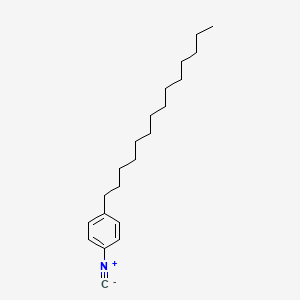
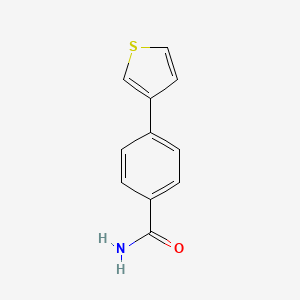
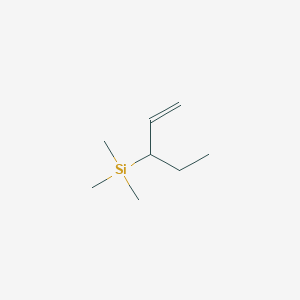
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
